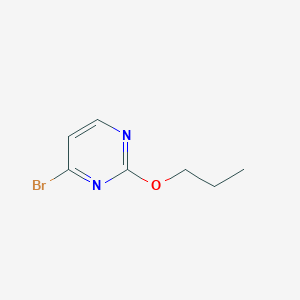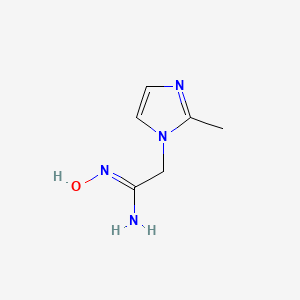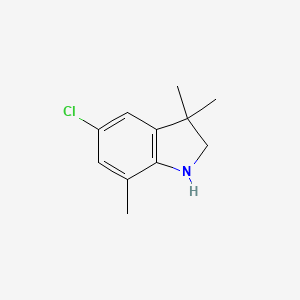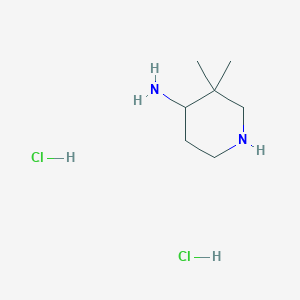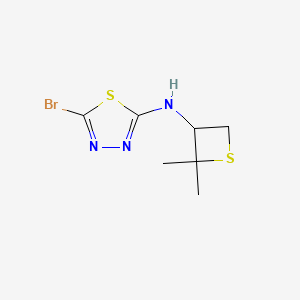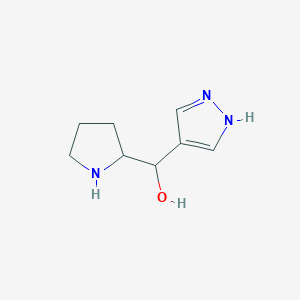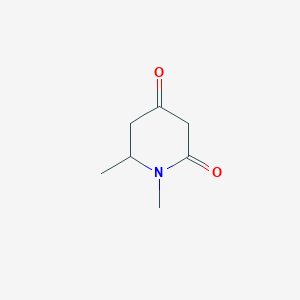
tert-Butyl (R)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the aminoethyl group: This step involves the alkylation of the quinoline core with an appropriate alkyl halide, followed by reduction to introduce the amino group.
Protection of the amino group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in various chemical and pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propylcarbamate: This compound has a similar tert-butyl group and aminoethyl group but differs in the core structure, which is a fluorophenoxypropylcarbamate.
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate N-oxide: This is an oxidized form of the original compound, where the nitrogen atom in the quinoline ring is oxidized to form an N-oxide.
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate derivatives: Various derivatives can be synthesized by modifying the aminoethyl group or the quinoline core, leading to compounds with different biological activities and properties.
The uniqueness of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
tert-butyl 7-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)13-8-7-12-6-5-9-18(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
BQAWAGNYKPNIDJ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
Kanonische SMILES |
CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


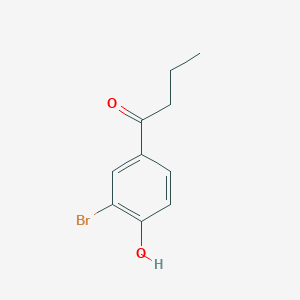
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
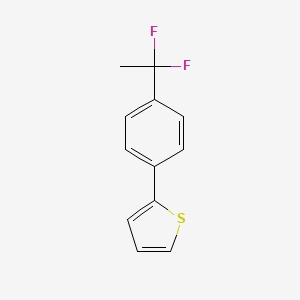
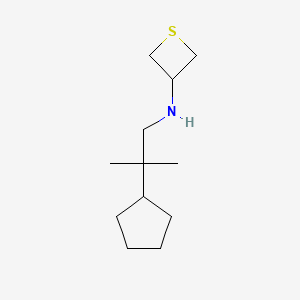

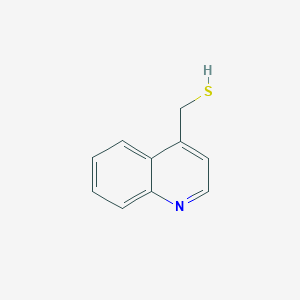
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
